5H-imidazo[2,1-b][1,3]oxazine
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems, which are complex ring structures composed of two or more heterocycles sharing at least one common atom, are of paramount importance in organic and medicinal chemistry. fiveable.me Their unique structural and electronic properties often translate into significant biological activities, making them key components in a wide array of pharmaceuticals and natural products. fiveable.meairo.co.in The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a fused ring system enhances their chemical reactivity and provides diverse opportunities for functionalization, rendering them versatile building blocks in synthetic chemistry. fiveable.meairo.co.in
These systems form the backbone of numerous bioactive compounds, where their rigid, three-dimensional structures allow for specific interactions with biological targets, thereby improving drug efficacy and selectivity. fiveable.me The ability to modify these scaffolds through various synthetic strategies enables chemists to fine-tune their pharmacokinetic and pharmacodynamic profiles. fiveable.me Many heterocyclic scaffolds are considered "privileged structures" in drug design, appearing in a wide range of therapeutic agents. nih.gov
Structural Characteristics of the Imidazole-Oxazine Core
The 5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine (B8389632) scaffold is a bicyclic system resulting from the fusion of an imidazole (B134444) ring and a 1,3-oxazine ring. This fusion creates a unique molecular architecture with distinct chemical properties. The nitrogen atoms from the imidazole ring and the oxygen and nitrogen atoms from the oxazine ring contribute to the electronic distribution and reactivity of the entire molecule.
The specific arrangement of atoms in the 5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine core, including the bridgehead nitrogen atom, dictates its three-dimensional shape and potential interaction with biological macromolecules. The presence of both electron-donating and electron-withdrawing groups within the heterocyclic system can significantly influence its chemical behavior.
Historical Development and Evolution of Research on the 5H-imidazo[2,1-b]fiveable.meresearchgate.netoxazine System
While the broader class of imidazo-fused heterocycles has been a subject of interest for decades, focused research on the specific 5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine ring system is a more recent development. Early research into related structures, such as imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines, laid the groundwork for exploring the synthesis and properties of their oxazine-containing counterparts. mdpi.comrsc.orgnih.gov
The synthesis of related imidazo-1,4-oxazinone derivatives has been investigated, highlighting the challenges and opportunities in constructing these bicyclic systems. nih.govresearchgate.net The development of efficient synthetic methodologies, such as intramolecular cyclization reactions, has been crucial for accessing the 5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine core and its derivatives. nih.gov For instance, a silver-catalyzed 6-endo-dig cyclization has been successfully employed to prepare benzo-fused analogs, demonstrating the regioselectivity of such transformations. nih.gov
Overview of Research Trajectories for the Chemical Compound
Research on the 5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine scaffold and its derivatives has primarily been driven by its potential applications in medicinal chemistry. The structural motif is present in molecules with potential fungicidal activity. nih.gov Furthermore, derivatives of the related imidazo[2,1-b] fiveable.meresearchgate.netoxazine class have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
One of the most notable research trajectories involves the development of nitro-substituted 6,7-dihydro-5H-imidazo[2,1-b] fiveable.meresearchgate.netoxazine derivatives as potential antitubercular agents. mdpi.com The synthesis and evaluation of analogs of the bioreductive drug PA-824, which features this core structure, have been a significant area of focus. mdpi.com Computational studies, including 3D-QSAR and molecular docking, have also been employed to investigate derivatives of related imidazo[2,1-b]oxazoles as potential kinase inhibitors for cancer therapy. nih.gov The development of novel synthetic methods and the exploration of the material science applications of related fused systems, such as in organic light-emitting diodes (OLEDs), represent other emerging research directions. frontiersin.org
Interactive Data Tables
Table 1: Selected Research on Imidazo-Fused Heterocyclic Systems
| Heterocyclic System | Research Focus | Key Findings | Reference(s) |
| 1H-Benzo nih.govimidazo[1,2-c] fiveable.meresearchgate.netoxazin-1-one | Synthesis | Development of a Ag2CO3/TFA-catalyzed 6-endo-dig cyclization for efficient synthesis. | nih.gov |
| Imidazo[2,1-b] fiveable.meresearchgate.netthiazine | Medicinal Chemistry | Identification of derivatives with anti-inflammatory activity. | mdpi.com |
| Imidazo[2,1-b]oxazole | Computational Chemistry | 3D-QSAR and molecular docking studies to identify potential BRAF kinase inhibitors. | nih.gov |
| 5H-Benzo[d]Benzo nih.govImidazo[2,1-b] fiveable.meresearchgate.netThiazine | Materials Science | Development of a novel electron-acceptor core for high triplet energy bipolar host materials in OLEDs. | frontiersin.org |
| Imidazo[1,2-a]pyridine (B132010) | Medicinal Chemistry | Discovery of derivatives as covalent anticancer agents. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25883-88-9 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-3-8-4-2-7-6(8)9-5-1/h1-2,4-5H,3H2 |
InChI Key |
UFGLSUVQFZLTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=NC=CN21 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Imidazo 2,1 B 1 2 Oxazine and Its Derivatives
Established Synthetic Routes to the Core Scaffold
Cyclization Reactions Involving Imidazole (B134444) and Oxirane Precursors
A prevalent and foundational method for constructing the 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netoxazine (B8389632) framework involves the cyclization of an imidazole derivative with an oxirane-containing compound. This strategy is exemplified in the synthesis of key intermediates for antitubercular drugs. The reaction typically proceeds by reacting a substituted 2-nitroimidazole (B3424786) with a chiral epoxide in the presence of a base. The specific stereochemistry of the oxirane precursor is crucial for the desired stereochemical outcome in the final product.
For instance, the synthesis of a pretomanid (B1679085) intermediate involves the reaction of 4-nitro-1H-imidazole with a chiral glycidyl (B131873) ether derivative. This reaction is often carried out in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at ambient or slightly elevated temperatures to facilitate the ring-opening of the oxirane by the imidazole nitrogen, followed by intramolecular cyclization to form the oxazine ring.
A related approach involves the use of 2-(2-aminoethyl)oxiranes which, through a tandem hetero-[5+2] cycloaddition reaction with alkynes catalyzed by Lewis acids like FeCl3 and BF3·OEt2, can lead to the formation of azepine rings. nih.gov While not directly forming the imidazo[2,1-b] researchgate.netoxazine system, this method highlights the utility of oxirane ring-opening in the synthesis of fused heterocyclic systems.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[2,1-b] researchgate.netoxazine derivatives in a single synthetic operation. These strategies are valued for their atom economy and ability to rapidly generate molecular diversity.
One such approach involves a three-component reaction of an aniline (B41778), formaldehyde (B43269), and β-naphthol, catalyzed by a solid acid nanocatalyst, to produce researchgate.net-oxazine derivatives. nih.gov While this example does not directly yield the imidazo[2,1-b] researchgate.netoxazine core, the fundamental principle of combining multiple starting materials to construct a heterocyclic ring is a key strategy in modern organic synthesis.
A more direct application is the synthesis of 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.netoxazin-1-one derivatives. mdpi.comnih.gov This is achieved through a silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. mdpi.comnih.gov This method demonstrates high regioselectivity, exclusively yielding the 6-endo-dig cyclization product. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |
| N-Boc-2-alkynylbenzimidazole | - | Ag2CO3/TFA | 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.netoxazin-1-one | mdpi.comnih.gov |
| Aniline | Formaldehyde, β-naphthol | Solid acid nanocatalyst | researchgate.net-oxazine derivative | nih.gov |
Aza-Michael Addition Approaches
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, serves as a key step in the formation of various nitrogen-containing heterocycles. This reaction has been effectively utilized in the synthesis of scaffolds related to imidazo[2,1-b] researchgate.netoxazine.
A notable example is the development of a protocol for the synthesis of 1H-imidazo[5,1-c] researchgate.netmdpi.comoxazine scaffolds. uniurb.itresearchgate.netuniurb.it This method involves the aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, which then undergo further transformations with isothiocyanates or isocyanates in a sequential three-component reaction to afford functionalized 2-thiohydantoins or hydantoins. uniurb.itresearchgate.net These intermediates are then subjected to an acid-promoted cyclization to form the desired ring-fused system. uniurb.itresearchgate.net
Furthermore, the synthesis of 5-(trifluoroacetyl)imidazoles has been achieved through an aza-Michael initiated ring closure reaction between trifluoromethyl(α-bromoalkenyl)ketones and benzimidamides. researchgate.net The reaction proceeds via the formation of an aza-Michael adduct, followed by intramolecular nucleophilic substitution and aromatization. researchgate.net
Novel and Stereoselective Synthetic Approaches
Diastereoselective and Enantioselective Syntheses
The development of stereoselective methods is paramount for the synthesis of chiral molecules with specific biological activities. In the context of imidazo[2,1-b] researchgate.netoxazine and related structures, significant progress has been made in controlling diastereoselectivity and enantioselectivity.
A diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles has been reported via the cycloaddition of in situ generated nitrile oxides to functionalized Δ1-pyrrolines. researchgate.netnih.gov This reaction proceeds smoothly at room temperature to afford the desired fused heterocyclic products with high diastereoselectivity. researchgate.netnih.gov
In another example, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been developed for the synthesis of tetrahydroquinoline derivatives. nih.gov While not directly targeting the imidazo[2,1-b] researchgate.netoxazine core, this method showcases the power of cycloaddition reactions in achieving high levels of stereocontrol.
The growing demand for enantiomerically pure compounds has spurred the development of asymmetric catalytic processes. google.com While specific enantioselective syntheses for 5H-imidazo[2,1-b] researchgate.netoxazine are not extensively detailed in the provided results, the principles of using chiral catalysts to control the stereochemical outcome of a reaction are well-established and applicable to this system.
Catalytic Methodologies for Enhanced Efficiency
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been employed for the synthesis of oxazine and imidazole-containing heterocycles.
As previously mentioned, the synthesis of 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.netoxazin-1-one derivatives is efficiently catalyzed by a combination of silver carbonate and trifluoroacetic acid. mdpi.comnih.gov This system promotes the desired 6-endo-dig cyclization with high efficiency. mdpi.comnih.gov
Solid acid nanocatalysts have been shown to be effective in the synthesis of researchgate.net-oxazine derivatives through a multi-component reaction. nih.gov These heterogeneous catalysts offer advantages such as ease of separation and recyclability. The proposed mechanism involves the activation of formaldehyde by the solid acid catalyst, followed by nucleophilic attack and subsequent cyclization. nih.gov
Furthermore, the synthesis of various researchgate.netoxazine compounds has been achieved using alum as a non-toxic and recyclable catalyst in water. nih.gov Zirconyl chloride (ZrOCl2) has also been utilized as a catalyst for the synthesis of naphtho[2,1-e] researchgate.netoxazine derivatives at room temperature. nih.gov
| Catalyst/Reagent | Reaction Type | Product | Ref |
| Ag2CO3/TFA | Intramolecular Oxacyclization | 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.netoxazin-1-one | mdpi.comnih.gov |
| Solid acid nanocatalyst | Multi-component reaction | researchgate.net-oxazine derivative | nih.gov |
| Alum | Multi-component reaction | researchgate.netoxazine compound | nih.gov |
| ZrOCl2 | Multi-component reaction | Naphtho[2,1-e] researchgate.netoxazine derivative | nih.gov |
Green Chemistry Principles in Scaffold Construction
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3-oxazine derivatives. These methods aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. academie-sciences.frsciresliterature.orgtpcj.org
One notable green approach involves the one-pot, multicomponent condensation of a phenol (B47542) (like α- or β-naphthol), an aniline, and formaldehyde in water, using thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst. academie-sciences.fr This method offers excellent yields and avoids the use of toxic organic solvents. academie-sciences.frresearchgate.net Another environmentally friendly technique is the grinding method, which is a solvent-free approach for synthesizing new oxazine compounds. tpcj.org The use of solid acid nanocatalysts, such as those based on ferrierite, in aqueous media also represents a green synthetic route. nih.gov These catalysts can often be recovered and reused, further enhancing the sustainability of the process. nih.gov Additionally, solvent-free reactions catalyzed by substances like p-toluenesulfonic acid have been developed for the synthesis of related imidazo[2,1-b] academie-sciences.frmdpi.comthiazines, highlighting a trend that can be adapted for their oxazine counterparts. researchgate.net
A plausible mechanism for the Vitamin B1-catalyzed synthesis involves a Mannich-type condensation. Initially, the aniline reacts with formaldehyde in the presence of the catalyst to form an imine. This is followed by an attack from the electron-rich phenol to create an intermediate. A second Mannich-type condensation with another formaldehyde molecule and subsequent intramolecular cyclization affords the final 1,3-oxazine derivative. academie-sciences.fr
Starting Material Diversity and Precursor Design
The synthesis of 5H-imidazo[2,1-b] academie-sciences.frmdpi.comoxazine and its derivatives allows for a wide range of starting materials, enabling the creation of diverse compound libraries. The structural variety of the final products is largely dictated by the choice of precursors.
Commonly used starting materials include:
Phenols and Naphthols: Substituted phenols and naphthols serve as the foundational component for one part of the heterocyclic ring system. academie-sciences.frresearchgate.net
Anilines and Amines: A variety of primary aromatic and aliphatic amines can be used, introducing different substituents to the nitrogen atom of the oxazine ring. ijrpr.com
Aldehydes and Formaldehyde: Formaldehyde is a common C1 source for forming the oxazine ring. Other aldehydes can also be employed to introduce diversity. academie-sciences.frijrpr.com
2-Alkynylbenzimidazoles: N-Boc-2-alkynylbenzimidazoles are key precursors for synthesizing benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivatives through intramolecular oxacyclization. mdpi.com
Chalcones: Chalcone derivatives can be cyclized to form 1,3-oxazine compounds. sciresliterature.org
Imidazo[4,5-e] academie-sciences.frfrontiersin.orgnih.govtriazines: These can be used to synthesize imidazo[4,5-e] academie-sciences.frmdpi.comthiazino[2,3-c] academie-sciences.frfrontiersin.orgnih.govtriazines through a series of reactions including hydrolysis and rearrangement. beilstein-journals.org
The design of precursors is crucial for achieving specific functionalities in the target molecules. For instance, the synthesis of 1H-benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivatives relies on the careful design of N-Boc-2-alkynylbenzimidazole substrates with various substituents. mdpi.com Similarly, in the development of materials for organic light-emitting diodes (OLEDs), specific electron-donating and electron-accepting moieties are incorporated into the precursor design to achieve desired electronic properties. frontiersin.orgnih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of 5H-imidazo[2,1-b] academie-sciences.frmdpi.comoxazine derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: The choice of catalyst significantly influences the reaction's efficiency. For the synthesis of 1H-benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivatives, a combination of Ag2CO3 and trifluoroacetic acid (TFA) was found to be highly effective, leading to a complete conversion of the starting material. mdpi.com In other syntheses, catalysts like thiamine hydrochloride, academie-sciences.fr p-toluenesulfonic acid, researchgate.net and various solid acid nanocatalysts have proven successful. nih.gov
Solvent Effects: The solvent can have a profound impact on reaction outcomes. For the Ag2CO3/TFA-catalyzed cyclization, switching the solvent from dichloromethane to dichloroethane, which has a higher boiling point, resulted in a complete conversion of the starting material. mdpi.com Many modern synthetic methods aim for greener approaches by using water as the solvent or employing solvent-free conditions. academie-sciences.frtpcj.orgresearchgate.net
Temperature and Reaction Time: Temperature is a crucial factor. In the synthesis of 1H-benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivatives, heating at 60 °C was necessary for full conversion, while a lower temperature of 40 °C resulted in an incomplete reaction even after a longer duration. mdpi.com Reaction times can vary from a few minutes to several hours depending on the specific methodology. mdpi.comrsc.org
The following table summarizes the optimization of conditions for the synthesis of a 1H-benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivative: mdpi.com
Table 1: Optimization of Oxacyclization Reaction Conditions
| Entry | Catalyst (equiv.) | Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | - | TFA (2) | CH2Cl2 | rt | 24 | 20 |
| 2 | Ag2CO3 (1) | - | CH2Cl2 | rt | 24 | <5 |
| 3 | Ag2CO3 (0.1) | - | CH2Cl2 | rt | 24 | 10 |
| 4 | Ag2CO3 (0.1) | TFA (2) | CH2Cl2 | rt | 24 | 85 |
| 5 | Ag2CO3 (0.1) | TFA (2) | Dichloroethane | 60 | 3 | 100 |
*Data derived from a study on the synthesis of 1H-benzo frontiersin.orgnih.govimidazo[1,2-c] academie-sciences.frmdpi.comoxazin-1-one derivatives. mdpi.com
Scalable Synthetic Processes for Research Applications
The development of scalable synthetic processes is essential for producing sufficient quantities of 5H-imidazo[2,1-b] academie-sciences.frmdpi.comoxazine derivatives for further research and potential applications. Scalability requires that the synthetic route be efficient, cost-effective, and safe to perform on a larger scale.
A notable example of a scalable synthesis is the preparation of 1H-imidazo[5,1-c] academie-sciences.frfrontiersin.orgoxazine derivatives. The methodology, which involves aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes followed by reaction with isothiocyanates or isocyanates, has been successfully scaled up, demonstrating its utility for producing larger quantities of the target compounds. researchgate.net The key features that contribute to its scalability are the mild reaction conditions and the ease of product isolation. researchgate.net
For the synthesis of benzo-fused analogs, such as 5H-benzo[d]benzo frontiersin.orgnih.govimidazo[2,1-b] academie-sciences.frmdpi.comthiazine, which shares a similar core structure, the synthetic procedures have been reported with specific molar quantities of reactants, indicating that these processes are designed with scalability in mind for research purposes. frontiersin.orgnih.gov For instance, the synthesis of CzBBIT and 2CzBBIT involved starting with 0.5 g of 1H-benzo[d]imidazole-2-thiol, yielding 1.6 g of the final product in the case of 2CzBBIT, which corresponds to an 85% yield. frontiersin.orgnih.gov
The following table presents data from a scalable synthesis of a benzo-fused imidazo[2,1-b] academie-sciences.frmdpi.comthiazine derivative, highlighting the quantities used and the resulting yield:
Table 2: Scalable Synthesis of a 5H-benzo[d]benzo frontiersin.orgnih.govimidazo[2,1-b] academie-sciences.frmdpi.comthiazine Derivative
| Starting Material | Molar Amount (mmol) | Reagents | Solvent | Yield (%) | Product Amount (g) |
|---|
*Data from the synthesis of 2CzBBIT, a derivative of the 5H-benzo[d]benzo frontiersin.orgnih.govimidazo[2,1-b] academie-sciences.frmdpi.comthiazine scaffold. frontiersin.orgnih.gov
Chemical Reactivity and Systematic Derivatization of the 5h Imidazo 2,1 B 1 2 Oxazine Scaffold
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine (B8389632) scaffold towards electrophilic and nucleophilic substitution is a key aspect of its chemical behavior. The electron-rich nature of the imidazole (B134444) ring generally makes it susceptible to electrophilic attack, while the oxazine ring can be targeted by nucleophiles.
Studies on the related imidazo[2,1-b]thiazole (B1210989) system have shown that electrophilic substitution, such as acid-catalyzed deuteriation and bromination, preferentially occurs at the 5-position. rsc.org The reactivity at this position is influenced by substituents at other positions in the ring system. For instance, a 3-methyl group can increase the rate of deuteriation. rsc.org While this data is for a closely related sulfur-containing analogue, it provides valuable insight into the likely reactivity of the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine scaffold.
Nucleophilic substitution reactions have been explored as a means to introduce diverse functional groups onto the core structure. For example, the reaction of 3-hydroxy(benzo)imidazo[2,1-b] ontosight.aisemanticscholar.orgthiazines with substituted 4-fluoropyridines results in the selective nucleophilic substitution of the fluorine atom. biointerfaceresearch.com This high regioselectivity is attributed to the polarization of the C-F bond by the pyridine (B92270) nitrogen atom. biointerfaceresearch.com Similar reactivity can be anticipated for the oxygen-containing analogue. Furthermore, various nucleophiles, including thiolates, alkoxides, and amines, have been shown to react with related oxazino[3,2-b]indazoles, leading to ring-opened products which can then be further manipulated. nih.govnih.gov
Oxidation and Reduction Transformations
Oxidation and reduction reactions are fundamental transformations for modifying the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine scaffold, allowing for the interconversion of functional groups and the introduction of new chemical handles. solubilityofthings.com
Oxidation: The oxidation of alcohols to aldehydes or ketones, and further to carboxylic acids, can be achieved using various reagents. solubilityofthings.comfiveable.me For instance, primary alcohols can be oxidized to aldehydes using mild oxidants like pyridinium (B92312) chlorochromate (PCC), while stronger agents such as potassium permanganate (B83412) (KMnO4) or Jones' reagent (CrO3/H2SO4) will typically lead to the corresponding carboxylic acid. solubilityofthings.comimperial.ac.uk Secondary alcohols are oxidized to ketones. fiveable.me These transformations are crucial for introducing carbonyl functionalities, which can then serve as points for further derivatization.
Reduction: The reduction of carbonyl compounds, such as aldehydes and ketones, back to alcohols can be accomplished with reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com Nitro groups, which can be present on the scaffold, are readily reduced to primary amines using methods like catalytic hydrogenation (H2, Pd/C) or treatment with zinc in hydrochloric acid. solubilityofthings.comvanderbilt.edu These resulting amines are valuable for subsequent amide bond formation or other derivatizations.
Ring-Opening and Rearrangement Processes
Ring-opening and rearrangement reactions of the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine scaffold can lead to novel heterocyclic systems that are otherwise difficult to access.
Nucleophile-initiated ring-opening has been observed in related systems like oxazolo- and oxazino[3,2-b]indazoles, yielding 2-substituted-1H-indazolones. nih.gov This process can sometimes be followed by ring closure, in what is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, to form isomeric products. nih.govnih.gov For example, the reaction of 3,4-dihydro-2H- ontosight.aisemanticscholar.orgoxazino[3,2-b]indazole with potassium iodide leads to an N-alkylated product through an ANRORC mechanism. nih.gov
Skeletal rearrangements have also been documented in related imidazo-fused systems. For instance, derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo rearrangement to the isomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine system under the influence of a base. beilstein-journals.org Photochemical conditions have been employed to induce the ring-opening of imidazo[1,5-a]quinolines to generate imides. rsc.org These examples highlight the potential for the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine scaffold to undergo synthetically useful rearrangements.
Functional Group Interconversions and Manipulations on the Core Structure
Functional group interconversions (FGIs) are essential for the late-stage modification of the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine core, enabling the fine-tuning of its properties. imperial.ac.uk These transformations involve converting one functional group into another through various reactions. solubilityofthings.comscribd.com
Key FGIs applicable to this scaffold include:
Conversion of Alcohols: Alcohols can be converted to good leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles. vanderbilt.edu They can also be transformed into halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
Manipulation of Carbonyl Groups: Aldehydes and ketones can be converted to a variety of other functional groups. For example, they can form oximes upon reaction with hydroxylamine, which can then be reduced to amines or rearranged to amides (Beckmann rearrangement). fiveable.mevanderbilt.edu
Amine Derivatization: Primary and secondary amines on the scaffold can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. vanderbilt.edu The use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is often necessary to control reactivity during multi-step syntheses. fiveable.me
Regioselective and Chemoselective Modifications of the Scaffold
Achieving regioselectivity and chemoselectivity is paramount when modifying a multifunctional scaffold like 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine.
Regioselectivity: As previously mentioned, electrophilic substitution often favors the 5-position of the imidazo[2,1-b]thiazole ring system. rsc.org In the case of nucleophilic substitution on a pyridine ring attached to an imidazo[2,1-b] ontosight.aisemanticscholar.orgthiazine core, high regioselectivity for the 4-position of the pyridine has been observed. biointerfaceresearch.com The choice of reagents and reaction conditions is critical to direct modifications to the desired position.
Chemoselectivity: In molecules with multiple reactive sites, chemoselective reactions target one functional group in the presence of others. For example, the reduction of a ketone in the presence of an ester can be achieved using a milder reducing agent like sodium borohydride. imperial.ac.uk Similarly, protecting groups are a key strategy for achieving chemoselectivity, by temporarily masking a reactive functional group to prevent it from participating in a reaction. fiveable.me
Linker Chemistry and Side-Chain Elaboration Strategies
The introduction and modification of side chains are crucial for exploring the structure-activity relationship of 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine derivatives. This is often achieved through the use of chemical linkers.
A common strategy involves attaching aromatic side chains to the core scaffold. For instance, a "scaffold hopping" approach was used to relocate aromatic side chains from the 6-position to the 7-position of a 2-nitroimidazooxazine core using an inverted CH2OR linker. semanticscholar.org This demonstrates the flexibility in attaching side chains to different positions of the heterocyclic system.
Analogue Library Generation through Targeted Chemical Modifications
The systematic and targeted chemical modification of the 5H-imidazo[2,1-b] ontosight.aisemanticscholar.orgoxazine scaffold is a powerful approach for generating libraries of analogues for biological screening.
A diversity-oriented synthesis approach can be employed, where a common intermediate is elaborated into a wide range of final products. rsc.org For example, starting from a core scaffold, different side chains can be introduced through reactions like Suzuki coupling. semanticscholar.org By systematically varying the substituents at different positions of the scaffold, a library of compounds with diverse chemical properties can be generated. For instance, replacing a phenyl group with a pyridine or pyrimidine (B1678525) ring can lead to analogues with improved solubility and potency. semanticscholar.org This approach is instrumental in identifying lead compounds and optimizing their properties for drug development.
Structural Characterization and Advanced Spectroscopic Analysis Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of organic molecules, including complex heterocyclic systems like the derivatives of 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine (B8389632). Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
In the study of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids, a related class of compounds, ¹H NMR spectra displayed characteristic signals for the piperazine protons in the range of δ 2.8–3.8 ppm. The protons of the phenyl ring and its substituents, such as methyl and methoxy (B1213986) groups, appeared at approximately δ 2.40 ppm and δ 3.5–4.0 ppm, respectively, while the remaining aromatic protons were observed between δ 6.8–8.20 ppm. nih.gov For instance, in the ¹H NMR spectrum of (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, a singlet corresponding to the proton at position 8 of the imidazo[2,1-b]thiazole (B1210989) ring was observed at 8.20 ppm. nih.gov
Similarly, ¹³C NMR spectroscopy provides invaluable information on the carbon framework. For the same compound, the ¹³C NMR spectrum showed signals for the 14 distinct carbon atoms, with the carbonyl carbon of the methanone (B1245722) linker appearing at δ 158.5 ppm and the carbons of the imidazo[2,1-b]thiazole core resonating in the region of δ 109.6 to 148.0 ppm. nih.gov
A detailed analysis of a series of novel imidazo[2,1-b]thiazole derivatives designed as selective COX-2 inhibitors also heavily relied on NMR for characterization. The data for N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, a potent and selective COX-2 inhibitor, confirmed its structure with distinct signals for all protons and carbons. nih.gov
Interactive Table: ¹H and ¹³C NMR Data for a Representative Imidazo[2,1-b]thiazole Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone | 8.20 (s, 1H), 7.85 (d, J = 8.1 Hz, 2H), 7.74 (s, 3H), 7.68 (d, J = 6.0 Hz, 3H), 7.42 (d, J = 8.0 Hz, 2H), 3.76 (s, 4H), 3.03 (s, 4H) | 158.5, 148.0, 145.0, 134.9, 133.5, 132.8, 131.5, 129.6, 128.6, 127.5, 126.4, 124.0, 117.2, 110.6, 45.7, 45.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized molecules.
For the imidazo[2,1-b]thiazole-based sulfonyl piperazine derivatives, electrospray ionization (ESI) mass spectrometry was employed to confirm their molecular weights. For example, the compound (5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone exhibited a protonated molecular ion peak [M+H]⁺ at m/z 483.11409, which was in close agreement with the calculated value of 483.11552 for the formula C₂₃H₂₃N₄O₄S₂. nih.gov Similarly, the chlorinated analogue, (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, showed an [M+H]⁺ peak at m/z 487.06481, consistent with the calculated mass for C₂₂H₂₀ClN₄O₃S₂. nih.gov
The fragmentation patterns observed in the mass spectra of imidazo[2,1-b]-1,3,4-thiadiazoles, a closely related heterocyclic system, provide valuable information for structural elucidation. The most prominent fragments can help to identify the core structure and the nature of the substituents.
Interactive Table: High-Resolution Mass Spectrometry Data for Representative Imidazo[2,1-b]thiazole Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| (5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone | 483.11552 | 483.11409 |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone | 487.06599 | 487.06481 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties. Infrared (IR) spectroscopy is used to identify characteristic vibrations of specific bonds, while ultraviolet-visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule.
The IR spectra of novel imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole (B1194373) derivatives, which share the imidazole (B134444) core, were used to confirm the presence of key functional groups. nih.gov The UV-Vis absorption and fluorescence properties of these compounds were studied in different solvents. It was observed that the maximal emission wavelength was not significantly affected by the solvent polarity, whereas the maximum absorption wavelength showed a blue shift with increasing solvent polarity. nih.gov
For a series of 1,3-oxazine derivatives, IR spectroscopy was instrumental in confirming the successful synthesis by observing the disappearance of the C=O stretching band of the starting aldehyde and the appearance of N-H stretching bands between 3275-3340 cm⁻¹. researchgate.net
The electronic spectra of these compounds are also of significant interest. The imidazo[2,1-b] ontosight.airesearchgate.netoxazine ring system is a key component in compounds being investigated for their anti-inflammatory, antimicrobial, and anticancer properties, and their electronic structure plays a crucial role in these activities. ontosight.ai
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
In the field of imidazo[4,5-e]thiazolo[3,2-b]triazines, X-ray diffraction analysis was used to definitively confirm the structure of a rearranged product, imidazo[4,5-e]thiazolo[2,3-c]triazine. beilstein-journals.org This highlights the power of X-ray crystallography in resolving complex structural problems in fused heterocyclic chemistry.
The solid-state structure of these molecules provides a static picture that can be used to rationalize their solution-state behavior and to inform the design of new derivatives with desired properties.
Chiroptical Methods for Absolute Configuration Assignment
Many biologically active molecules are chiral, and their pharmacological effects are often stereospecific. Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution.
The imidazo[2,1-b] ontosight.airesearchgate.netoxazine scaffold can incorporate stereocenters, leading to the existence of enantiomers. For example, the anti-tuberculosis drug pretomanid (B1679085), which contains a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine core, is a single enantiomer. The determination of its absolute configuration is crucial for its therapeutic efficacy.
While specific chiroptical studies on 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine itself are not widely reported, the principles of these techniques are broadly applicable. The experimental CD or VCD spectrum of a chiral derivative would be compared with the theoretically calculated spectra for both possible enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
This approach has been successfully applied to a wide range of natural products and synthetic molecules, and it is a vital tool in the stereochemical analysis of chiral imidazo[2,1-b] ontosight.airesearchgate.netoxazine derivatives.
Theoretical and Computational Investigations of the 5h Imidazo 2,1 B 1 2 Oxazine System
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of heterocyclic systems like 5H-imidazo[2,1-b] researchgate.netnih.govoxazine (B8389632). nih.gov These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with biological targets. nih.gov
DFT calculations are frequently employed to determine optimized molecular geometries and to understand the reactive sites within chemical systems. nih.gov The relationship between a molecule's structure and its biological activity is heavily influenced by its electron density, steric effects, and the character of its donor-acceptor orbitals. nih.gov
Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For imidazo-fused heterocycles, DFT has been used to correlate molecular structure with biological activity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors.
While specific DFT studies on the parent 5H-imidazo[2,1-b] researchgate.netnih.govoxazine are not extensively documented, research on analogous imidazo-fused systems, such as imidazo[1,2-a]pyrimidines, demonstrates the utility of these methods. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to obtain stable ground-state geometries and analyze FMOs and MEPs. nih.gov
Table 1: Representative Quantum Chemical Descriptors for a Hypothetical 5H-imidazo[2,1-b] researchgate.netnih.govoxazine Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of a biological target. Conformational analysis of the 5H-imidazo[2,1-b] researchgate.netnih.govoxazine system can be performed using molecular mechanics methods and further explored through molecular dynamics (MD) simulations.
The 5H-imidazo[2,1-b] researchgate.netnih.govoxazine scaffold is a bicyclic system with a degree of flexibility. Conformational analysis helps to identify the most stable, low-energy conformations. Studies on similar bicyclic systems containing an N-C-O unit have been successfully carried out using force fields like MM285. researchgate.net These studies suggest that for related perhydro-oxazolo[3,4-c] researchgate.netnih.govoxazines, the conformational preferences can be accurately predicted, and these predictions are in good agreement with experimental data. researchgate.net For the related 3,6-dihydro-1,2-oxazines, conformational similarities to cyclohexene (B86901) have been inferred from 13C NMR spectroscopy, with a preference for equatorial positioning of alkyl substituents. rsc.org
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of the 5H-imidazo[2,1-b] researchgate.netnih.govoxazine system over time. nih.gov MD simulations can be used to study the stability of different conformations, the transitions between them, and the influence of the solvent environment on the molecule's shape. nih.gov In the context of drug design, MD simulations are valuable for understanding how a ligand interacts with its target protein, revealing the stability of the ligand-protein complex and the key interactions that maintain binding. najah.edu For instance, MD simulations have been used to confirm the stability of complexes between imidazolidinone derivatives and the COX-2 enzyme. najah.edu
Molecular Docking Studies for Elucidating Ligand-Target Recognition Principles
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. nih.gov For derivatives of the 5H-imidazo[2,1-b] researchgate.netnih.govoxazine scaffold, molecular docking can be employed to identify potential biological targets and to elucidate the key interactions that govern binding affinity.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses using a scoring function. nih.gov Successful docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on imidazo[1,2-a]pyridine (B132010) derivatives have been used to understand their binding to the MARK4 protein, revealing binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov
In another study, molecular docking of imidazolidinone derivatives with the COX-2 receptor identified compounds with strong binding affinities, with docking scores of -11.569 and -11.240 kcal/mol. najah.edu These computational predictions are invaluable for rational drug design, allowing for the modification of the ligand structure to enhance binding affinity and selectivity. Docking studies on imidazo[2,1-b]oxazole derivatives have also been used to investigate their potential as mutant BRAF kinase inhibitors. nih.gov
Table 2: Representative Molecular Docking Results for a Hypothetical 5H-imidazo[2,1-b] researchgate.netnih.govoxazine Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -9.2 | ASP-184, LYS-72 | Hydrogen Bond |
| Protease B | -8.5 | PHE-41, LEU-99 | Hydrophobic |
| Receptor C | -7.8 | GLU-121, ARG-204 | Electrostatic |
Note: This table presents hypothetical data to illustrate the outcomes of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Interaction Relationship (SIR) Methodologies for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) and Structure-Interaction Relationship (SIR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for optimizing lead compounds and designing new molecules with improved potency.
QSAR models are mathematical equations that relate physicochemical properties or structural features of molecules (descriptors) to their biological activity. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). A successful QSAR study can provide a deep understanding of the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov For instance, a QSAR study on nitro imidazo (B10784944) oxazines identified key structural fragments that correlate with antitubercular activity. nih.gov The developed model included descriptors such as AlogP, ATSc4, mindssC, and MDEC23. nih.gov
SIR methodologies focus on the relationship between the structure of a molecule and its interactions with a biological target, often derived from molecular docking or experimental structural data. This approach helps in understanding the specific interactions that contribute to or detract from biological activity.
Both QSAR and SIR are powerful tools for the optimization of the 5H-imidazo[2,1-b] researchgate.netnih.govoxazine scaffold. By identifying the key structural requirements for a desired biological activity, these methods can guide the synthesis of new derivatives with enhanced efficacy.
In silico Prediction of Key Molecular Properties Relevant to Chemical Behavior and Interaction
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of drug development. researchgate.net
For the 5H-imidazo[2,1-b] researchgate.netnih.govoxazine scaffold and its derivatives, various molecular properties can be predicted using computational tools. These properties include:
Lipophilicity (logP): Affects absorption and distribution.
Aqueous Solubility (logS): Crucial for bioavailability.
Human Intestinal Absorption (HIA): Predicts oral bioavailability.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Toxicity: Assesses potential adverse effects.
Studies on related imidazo[1,2-a]pyridine derivatives have shown that in silico ADMET predictions can successfully identify compounds with drug-like properties, such as good gastrointestinal absorption and low predicted toxicity. nih.gov For example, designed imidazo[1,2-a]pyridine-3-carboxamides were predicted to have zero violations of Lipinski's rules and were predicted to be non-toxic. nih.gov
Table 3: Predicted ADMET Properties for a Hypothetical 5H-imidazo[2,1-b] researchgate.netnih.govoxazine Derivative
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | 0 violations | Good drug-likeness |
| Gastrointestinal Absorption | High | Good oral bioavailability |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Toxicity | No | Non-mutagenic |
Note: The data in this table is for illustrative purposes and represents typical outputs from in silico ADMET prediction tools.
Role of 5h Imidazo 2,1 B 1 2 Oxazine As a Chemical Scaffold and Building Block for Molecular Design
Scaffold Utilization in the Synthesis of Complex Heterocyclic Systems
The 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine (B8389632) scaffold is a valuable building block for the construction of more complex heterocyclic systems. Its inherent reactivity allows for the introduction of various substituents and the fusion of additional rings, leading to the creation of diverse chemical libraries. For instance, the imidazo[2,1-b] ontosight.airesearchgate.netthiazine scaffold, a related heterocycle, has been used to design molecules with trypanocidal, anti-tuberculosis, antioxidant, antiviral, antitumor, and antifungal activities. mdpi.com Synthetic strategies often involve the reaction of substituted 2-chloropyridines with 3-hydroxy-imidazo[2,1-b] ontosight.airesearchgate.netthiazines, resulting in selective nucleophilic substitution. mdpi.com Similarly, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved through the reaction of 2-amino-3-hydroxypyridine (B21099) with ethyl 2-chloro-3-oxopropanoate. capes.gov.br These examples highlight the utility of the core scaffold in generating novel and structurally diverse heterocyclic compounds.
A notable application of this scaffold is in the synthesis of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine derivatives. These compounds have shown potent activity against multidrug-resistant strains of M. tuberculosis. researchgate.net The synthesis often involves modifying the core structure to explore structure-activity relationships and enhance potency. researchgate.net
The versatility of the imidazo[2,1-b] ontosight.airesearchgate.netoxazine scaffold is further demonstrated by its use in creating fused systems. For example, benzo ontosight.ainih.govimidazo[2,1-b] ontosight.airesearchgate.netthiazine (BBIT) has been developed as an electron-acceptor core for bipolar host materials in organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov This was achieved by tethering electron-rich carbazole (B46965) entities to the BBIT core. frontiersin.orgnih.gov
Strategy of Scaffold Hopping and Bioisosteric Replacement from the 5H-imidazo[2,1-b]ontosight.airesearchgate.netoxazine Core
Scaffold hopping and bioisosteric replacement are key strategies in drug design to optimize lead compounds by improving their properties or exploring new chemical space. nih.govresearchgate.net These techniques involve replacing the core structure or specific functional groups of a molecule with others that maintain similar biological activity. researchgate.netnih.gov
The 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine scaffold serves as a valuable starting point for such modifications. For example, a scaffold hopping strategy was employed to design novel hexacyclic scutellarein (B1681691) derivatives with a 1,3-oxazine ring fused at the A-ring, aiming for improved anticoagulant and antioxidant activities. nih.gov This approach allows for the generation of new molecular architectures while preserving the key interactions necessary for biological function.
Bioisosteric replacement is often used to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound. researchgate.net This can involve swapping functional groups to enhance selectivity, reduce side effects, or improve metabolic stability. researchgate.net The imidazo[2,1-b] ontosight.airesearchgate.netoxazine core, with its potential for various substitutions, is amenable to such modifications.
Development of Analogue Libraries for Systematic Exploration of Chemical Space
The systematic exploration of chemical space around the 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine scaffold is crucial for identifying new drug candidates. This is achieved through the development of analogue libraries, where diverse substituents are introduced at various positions of the core structure. mdpi.comresearchgate.net
One approach involves the synthesis of a series of derivatives with different functional groups to establish structure-activity relationships (SAR). For example, a library of carbamate (B1207046) derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine was synthesized and evaluated for their activity against M. tuberculosis. researchgate.net This systematic approach led to the identification of compounds with potent activity against multidrug-resistant strains. researchgate.net
Another strategy is the diversity-oriented synthesis of imidazo[1,2-a] ontosight.airesearchgate.netontosight.aitriazine derivatives from 2-amino- ontosight.airesearchgate.netontosight.aitriazines and ketones. rsc.org This method allows for the creation of a wide range of structurally diverse compounds for biological screening. The development of such libraries is essential for mapping the chemical space around the scaffold and identifying key structural features that contribute to biological activity.
| Compound Class | Synthetic Strategy | Biological Target/Application | Reference |
| 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine derivatives | Modification of the core structure | Multidrug-resistant M. tuberculosis | researchgate.net |
| (2-pyridinyloxy) substituted imidazo[2,1-b] ontosight.airesearchgate.netthiazines | Reaction of 2-chloropyridines with 3-hydroxy-imidazo[2,1-b] ontosight.airesearchgate.netthiazines | Anti-inflammatory agents | mdpi.com |
| Imidazo[1,2-a]pyridine derivatives | Reaction of 2-amino-3-hydroxypyridine with ethyl 2-chloro-3-oxopropanoate | 5-lipoxygenase inhibitors | capes.gov.brnih.gov |
| Imidazo[1,2-a] ontosight.airesearchgate.netontosight.aitriazine derivatives | I2-mediated annulation of 2-amino ontosight.airesearchgate.netontosight.aitriazines and ketones | General biological screening | rsc.org |
Investigation of Functional Group Contributions to Molecular Recognition and Binding Properties
Understanding how different functional groups on the 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine scaffold contribute to molecular recognition and binding is fundamental for rational drug design. The specific substitution pattern on the core can significantly modulate a compound's interaction with its biological target. ontosight.ai
For instance, in the case of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine derivatives, the presence of a nitro group and a trifluoromethoxyphenyl substituent can influence the compound's lipophilicity and reactivity, thereby affecting its biological activity. ontosight.ai The nitro group at the 2-position of the related compound CHEMBL1836413 may also contribute to its reactivity and potential biological activity. ontosight.ai
The introduction of different substituents allows for the fine-tuning of properties such as hydrogen bonding capacity, steric interactions, and electronic effects, all of which play a role in how the molecule binds to its target. For example, the synthesis of various (4-pyridinyloxy)imidazo[2,1-b] ontosight.airesearchgate.netthiazine derivatives allows for the study of how different substituents on the pyridine (B92270) ring affect anti-inflammatory activity. biointerfaceresearch.com
Mechanistic Studies of Molecular Interactions with Biological Targets
Investigating the molecular interactions between 5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine derivatives and their biological targets provides crucial insights into their mechanism of action. Techniques such as molecular docking are employed to predict the binding modes of these compounds.
For example, molecular docking studies of new carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ontosight.airesearchgate.netoxazine revealed that they could interact with the deazaflavin-dependent nitroreductase (Ddn) in a manner similar to the known drug pretomanid (B1679085). researchgate.net This suggests a potential mechanism for their anti-tuberculosis activity.
Future Directions and Emerging Research Avenues for 5h Imidazo 2,1 B 1 2 Oxazine
Advancements in Asymmetric and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic strategies is a cornerstone of modern chemistry. For the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine (B8389632) core, research is moving towards greener and more sophisticated synthetic protocols.
Green Chemistry Approaches: Eco-friendly methods are being developed that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net Key strategies include:
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly sought after for their efficiency and atom economy. researchgate.netijrpr.com The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), a versatile tool for synthesizing fused imidazoles, is a prime candidate for adaptation to 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine synthesis. mdpi.com Researchers are exploring solvent-free conditions or the use of aqueous media to enhance the green credentials of these reactions. researchgate.netresearchgate.net For instance, a one-pot, three-component synthesis of imidazo- ucl.ac.ukresearchgate.net-oxazine derivatives using microwave irradiation under solvent-free conditions has been reported to achieve yields up to 80%, a significant improvement over conventional methods. researchgate.net
Novel Catalysts: The use of non-toxic, recyclable, and biodegradable catalysts is a major focus. Catalysts like polyphosphoric acid, zirconyl (IV) chloride, and even solid acid nanocatalysts are being employed for the synthesis of various oxazine derivatives, often yielding clean reactions with short completion times. researchgate.netijrpr.comnih.gov
Asymmetric Synthesis: Many biologically active molecules are chiral, meaning only one of their mirror-image forms (enantiomers) provides the desired therapeutic effect. As such, the asymmetric synthesis of the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine scaffold is a critical research area. Although specific examples for this exact scaffold are still emerging, strategies used for similar heterocyclic systems, such as the use of chiral auxiliaries or enantioselective catalysts in cyclization reactions, are being actively explored to control stereochemistry. nih.govucl.ac.uk
Exploration of Novel Reaction Pathways and Chemical Transformations
Chemists are continuously seeking innovative reactions to build and modify the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine core, leading to unprecedented molecular architectures.
Cascade and Domino Reactions: These processes, where a single event triggers a sequence of bond-forming reactions, offer a powerful method for rapidly constructing the fused ring system. A notable example, though on an isomeric scaffold, is the development of a novel protocol for 1H-imidazo[5,1-c] ucl.ac.uknih.govoxazines through a sequential three-component reaction followed by an acid-promoted cascade cyclization. uniurb.it
Skeletal Rearrangements: The transformation of one heterocyclic system into another through skeletal rearrangement is an elegant synthetic strategy. Base-induced rearrangements, for example, have been used to convert imidazothiazolotriazines into related thiazine-fused systems by expanding the thiazolidine (B150603) ring. beilstein-journals.org This suggests that similar strategies could be devised to access the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine core from different heterocyclic precursors.
Intramolecular Cyclization: The use of transition metals to catalyze the intramolecular cyclization of carefully designed precursors is a robust method. For instance, a silver-catalyzed 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles has been shown to be a highly regioselective method for creating a related benzo-fused oxazinone system. mdpi.com
Expansion of the Chemical Universe through Diverse Scaffold Derivatization
The 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine nucleus serves as a versatile template for creating large libraries of compounds for biological screening. ucl.ac.uk Derivatization allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Key derivatization strategies include:
Substitution at Multiple Positions: The scaffold offers several positions where different chemical groups can be introduced. Research has shown that modifying the side chains attached to the core can dramatically impact biological potency. For example, in a series of antitubercular agents based on the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine scaffold, exchanging an amide linker for a carbamate (B1207046) and varying substituents on the side chain rings led to potent new derivatives. ucl.ac.uk
One-Pot Functionalization: Efficient methods that allow for the construction and subsequent functionalization of the scaffold in a single pot are highly valuable. One-pot cyclocondensation followed by substitution with various amines has been used to create libraries of related (benz)imidazo[2,1-b]pyrimido[4,5-d] ucl.ac.ukresearchgate.netthiazine systems, a strategy directly applicable to the oxazine core. researchgate.net
| Compound Class | Synthetic Strategy | Key Feature |
| Imidazo- ucl.ac.ukresearchgate.net-oxazine derivatives | One-pot, three-component, microwave-assisted, solvent-free | Eco-friendly and high yield (80%) researchgate.net |
| 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine derivatives | Carbamate linker introduction | Potent anti-mycobacterial activity ucl.ac.uk |
| (Benz)Imidazo[2,1-b]pyrimido[4,5-d] ucl.ac.ukresearchgate.netthiazine derivatives | One-pot cyclocondensation and substitution | Library generation of novel heterocyclic systems researchgate.net |
Integration of Advanced Computational Approaches for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules and the prediction of their properties before synthesis.
Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. For derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine scaffold, molecular docking studies have revealed that they likely interact with the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis in a manner similar to the drug pretomanid (B1679085). ucl.ac.uk This insight helps explain their mechanism of action and guides the design of more potent inhibitors.
DFT Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure and reactivity of molecules. researchgate.net Such calculations can help predict the stability of different conformations and identify the most likely sites for chemical reactions, aiding in the planning of synthetic routes.
In Silico ADME Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.com This "drug-likeness" prediction helps prioritize which virtual compounds should be synthesized, saving time and resources.
Role of the Scaffold in Enabling Mechanistic Chemical Biology Studies
Beyond being potential therapeutics themselves, derivatives of the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine scaffold can be used as chemical probes to investigate biological pathways and enzyme mechanisms.
Enzyme Inhibition Studies: The development of selective inhibitors is crucial for understanding the specific role of an enzyme in a disease. The discovery that imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine derivatives can inhibit the Ddn enzyme of M. tuberculosis provides a powerful tool for studying the bacterium's unique biochemistry. ucl.ac.uk Similarly, related imidazo[2,1-b]thiazole (B1210989) derivatives have been designed as selective inhibitors for specific isoforms of carbonic anhydrase, demonstrating the scaffold's utility in creating isoform-selective probes. nih.gov
Target Identification and Validation: By observing the biological effects of these compounds and identifying their molecular targets, researchers can validate whether a specific protein is a viable target for drug development. The potent and selective activity of some imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine derivatives against M. tuberculosis but not other bacteria or fungi reinforces the specific nature of their interaction and the importance of their target. ucl.ac.uk
The continued exploration of the 5H-imidazo[2,1-b] ucl.ac.ukresearchgate.netoxazine scaffold, driven by innovations in synthesis and computational design, promises to deliver not only new therapeutic agents but also a deeper understanding of fundamental chemical and biological processes.
Q & A
Q. What are the common synthetic routes for 5H-imidazo[2,1-b][1,3]oxazine derivatives, and how are reaction conditions optimized?
The synthesis often involves cyclization of precursors like ethyl acetoacetate or hydrazine derivatives. For example, pyrazole ring formation via hydrazine hydrate reaction followed by oxazine cyclization using aldehydes/ketones under acidic or basic catalysis. Reaction optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF) to improve yields. Characterization via TLC and spectroscopic methods (NMR, IR) confirms product purity .
Q. Which structural features of this compound influence its bioactivity?
The fused bicyclic system provides rigidity, while substituents like nitro groups (e.g., at position 2) or fluorophenyl side chains enhance interactions with biological targets. The imidazole moiety facilitates hydrogen bonding, and the oxazine oxygen contributes to solubility. Substituent positions (e.g., 6-nitro in PA-824) are critical for antitubercular activity .
Q. What characterization techniques are essential for verifying this compound derivatives?
Thin-layer chromatography (TLC) monitors reaction progress, while NMR (<sup>1</sup>H, <sup>13</sup>C) confirms regiochemistry and stereochemistry. Mass spectrometry validates molecular weight, and X-ray crystallography resolves absolute configurations in active pharmaceutical ingredients (APIs) like PA-824 .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Systematic SAR studies are key. For example, replacing the 3-fluorophenyl group in PA-824 derivatives with biphenyl systems alters physicochemical properties (logP, solubility) and efficacy. In vitro assays (e.g., MIC against M. tuberculosis H37Rv) paired with computational QSAR models identify critical descriptors like molar refractivity and dipole moments .
Q. What strategies optimize the pharmacokinetic profile of this compound-based therapeutics?
Introducing O-carbamate linkers or trifluoromethoxybenzyl groups improves metabolic stability and membrane permeability. In vivo studies in murine TB models assess bioavailability, while toxicity screens (e.g., hepatocyte viability) guide structural modifications to reduce off-target effects .
Q. How do steric and electronic effects of substituents impact reaction kinetics in derivative synthesis?
Kinetic studies reveal that electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing transition states, while bulky substituents (e.g., dimethyl groups on pyrazole) slow reaction rates. Solvent polarity (e.g., acetonitrile vs. toluene) and temperature gradients are optimized via Arrhenius plots to maximize yield .
Q. What computational tools are effective for predicting the antitubercular activity of novel derivatives?
Genetic Function Approximation (GFA) models correlate descriptors like polar surface area and LUMO energy with bioactivity. Molecular docking (e.g., with M. tuberculosis Ddn enzyme) identifies binding modes of nitroimidazole intermediates, guiding rational design .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., intracellular mycobacterial growth inhibition vs. enzymatic inhibition) to distinguish assay-specific artifacts from true structure-activity trends .
- Reaction Optimization : Use Design of Experiments (DoE) to screen catalyst-solvent combinations systematically, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
